2,2',6,6'-Tetrabromobiphenyl

Descripción

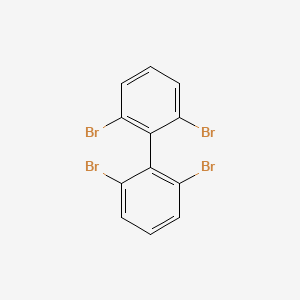

Structure

3D Structure

Propiedades

IUPAC Name |

1,3-dibromo-2-(2,6-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIZQBVLCDNAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C2=C(C=CC=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10242676 | |

| Record name | 1,1'-Biphenyl, 2,2',6,6'-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97038-96-5 | |

| Record name | 2,2',6,6'-Tetrabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097038965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',6,6'-tetrabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10242676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',6,6'-TETRABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G588WJ28R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,2 ,6,6 Tetrabromobiphenyl

Established Synthetic Pathways for 2,2',6,6'-Tetrabromobiphenyl

Established methods for the synthesis of polybrominated biphenyls often rely on the coupling of brominated aromatic precursors. These conventional routes are foundational in organometallic chemistry for the formation of aryl-aryl bonds.

Conventional syntheses of symmetric biaryls, including this compound, have historically utilized copper-mediated coupling reactions of aryl halides. The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a classic example of such a transformation, involving the coupling of two aryl halide molecules in the presence of copper at elevated temperatures. wikipedia.orgsynarchive.com This method is particularly suited for the synthesis of symmetrical biaryls from a single brominated precursor. organic-chemistry.orgthermofisher.com

While the direct reaction between 2,2',6,6'-tetrabromobenzene and dibromobiphenyls is not a commonly cited specific pathway, the principles of the Ullmann coupling can be applied to the synthesis of this compound from appropriate brominated benzene (B151609) derivatives. The classic Ullmann biaryl coupling involves the reaction of an aryl halide with a copper-bronze alloy at high temperatures. wikipedia.org For the synthesis of this compound, a plausible precursor would be 1,2,3-tribromobenzene. The copper-catalyzed coupling of this precursor would lead to the desired symmetrical product.

The traditional Ullmann reaction is known to require harsh conditions, including stoichiometric amounts of copper and high temperatures, often exceeding 200°C, and can result in variable yields. wikipedia.orgthermofisher.com Modern modifications of the Ullmann reaction may utilize activated copper, palladium, or nickel catalysts, which can lead to improved yields and milder reaction conditions. wikipedia.org Despite the development of more sophisticated cross-coupling reactions like the Suzuki coupling, the Ullmann reaction remains a relevant method for the synthesis of certain sterically hindered polychlorinated biphenyl (B1667301) derivatives. nih.gov

| Reaction Type | Precursor Example | Catalyst/Reagent | General Conditions | Product |

| Ullmann Coupling | 1,2,3-Tribromobenzene | Copper powder or alloy | High temperature (>100-200°C) | This compound |

The choice of solvent and the method of purification are critical in the synthesis of polybrominated biphenyls (PBBs) to ensure the isolation of the desired congener with high purity. For Ullmann-type reactions, high-boiling point solvents such as dimethylformamide (DMF), nitrobenzene, or para-nitrotoluene are often employed to achieve the necessary high reaction temperatures. thermofisher.com

The purification of PBBs like this compound typically involves a combination of techniques due to the presence of structurally similar congeners and byproducts. nih.gov Common purification strategies include:

Recrystallization: This is a fundamental technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and allowed to cool, leading to the formation of crystals of the purified compound.

Adsorption Chromatography: Column chromatography using adsorbents like alumina or silica (B1680970) gel is a powerful method for separating components of a mixture based on their differential adsorption to the stationary phase. nih.gov

Solvent Partitioning: Preferential solubilization in a specific solvent, such as acetone, can be used as an initial fractionation step to separate different PBB congeners. nih.gov

Reversed-Phase Chromatography: Techniques like reversed-phase Lipidex-5000 column chromatography have proven effective for separating highly similar brominated biphenyl congeners that are difficult to resolve by other methods. nih.gov

For analytical purposes and purity determination, high-performance liquid chromatography (HPLC) is often utilized, sometimes in conjunction with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) for the analysis of PBBs in various matrices. researchgate.net The selection of solvents for extraction and chromatography, such as toluene, is based on the solubility of the target compounds. researchgate.net

| Technique | Description | Common Solvents/Materials |

| Recrystallization | Purification of solid compounds based on solubility differences. | Methanol (B129727), Chloroform nih.govgoogle.com |

| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Alumina, Silica Gel, Hexane (B92381), Ethyl Acetate nih.govnih.gov |

| Solvent Partitioning | Initial fractionation based on preferential solubility. | Acetone nih.gov |

| HPLC | High-resolution separation for analysis and purification. | Toluene (for extraction) researchgate.net |

Conventional Synthetic Routes via Brominated Precursors

Advanced Synthetic Approaches and Stereoselective Transformations

More advanced synthetic methodologies have been developed to overcome the limitations of classical methods, allowing for greater control over the structure and stereochemistry of the target molecule. These approaches are particularly important for the synthesis of atropoisomers, which are stereoisomers arising from hindered rotation around a single bond.

The bromine-lithium exchange is a powerful and efficient tool in modern organic synthesis for the formation of organolithium intermediates from aryl bromides. nih.gov This reaction is highly regioselective and can be performed under mild conditions, typically at low temperatures, which helps to avoid side reactions that can occur with high-temperature methods. nih.gov The resulting aryllithium species can then be reacted with a variety of electrophiles to introduce new functional groups.

For the synthesis of polysubstituted biphenyls, regioselective bromine-lithium exchange on polybrominated biaryl precursors allows for the modular construction of complex molecules. nih.gov This method is based on the differential reactivity of bromine atoms depending on their chemical environment within the molecule. nih.gov By carefully controlling the stoichiometry of the organolithium reagent (e.g., butyllithium) and the reaction conditions, specific bromine atoms can be selectively exchanged for lithium. nih.gov

A significant advancement in the synthesis of axially chiral biaryls is the development of enantioselective bromine-lithium exchange reactions. These methods allow for the desymmetrization of prochiral starting materials, such as this compound, to produce enantioenriched products.

Research has demonstrated the first catalytic desymmetrization of this compound through a bromine-lithium exchange catalyzed by chiral diamines or diether derivatives. researchgate.net This process yields axially chiral compounds in high yields and with significant enantioselectivity. researchgate.net The reaction involves treating the tetrabromobiphenyl with an organolithium reagent in the presence of a substoichiometric amount of a chiral ligand. The chiral ligand complexes with the organolithium reagent, creating a chiral environment that directs the bromine-lithium exchange to occur enantioselectively. The resulting chiral organolithium intermediate can then be trapped with an electrophile to afford the final enantioenriched product.

For example, the enantioselective bromine-lithium exchange on a similar substrate, 6,6'-dibromo-[1,1'-biphenyl]-2,2'-dicarboxylic acid, has been achieved with high yield and enantiomeric excess (ee). researchgate.net This demonstrates the potential of this methodology for the synthesis of a range of axially chiral biaryl compounds.

| Substrate | Chiral Catalyst/Ligand | Yield | Enantioselectivity (ee) |

| This compound Analogues | Chiral Diamines/Diethers | up to 89% | up to 82% |

| (S)-6,6'-dibromo-[1,1'-biphenyl]-2,2'-dicarboxylic acid | Not specified | 85% | 80% |

Data adapted from related enantioselective bromine-lithium exchange reactions. researchgate.net

Atropoisomeric Synthesis through Bromine-Lithium Exchange

Derivatization and Functionalization Reactions of this compound

The four bromine atoms in this compound serve as versatile handles for further chemical transformations, allowing for the introduction of a variety of functional groups.

The conversion of the bromine atoms to carboxylic acid functionalities can be achieved through a two-step process involving the formation of an organometallic intermediate followed by carboxylation.

A plausible synthetic route would involve the following steps:

Lithiation: Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would lead to lithium-halogen exchange. The ortho-bromine atoms are susceptible to this exchange. By carefully controlling the stoichiometry of the organolithium reagent, it is possible to achieve selective monolithiation or dilithiation.

Carboxylation: The resulting organolithium species is a powerful nucleophile and will readily react with an electrophile such as carbon dioxide (CO₂), typically introduced as a gas or in solid form (dry ice).

Acidic Workup: Subsequent acidic workup protonates the carboxylate salt to yield the corresponding carboxylic acid.

By performing a double lithiation followed by carboxylation, it is possible to synthesize 2,2'-dicarboxy-6,6'-dibromobiphenyl. The remaining bromine atoms could then be subjected to further functionalization if desired.

The bromine atoms of this compound are reactive towards a range of organometallic reagents, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. mnstate.edu

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether can lead to the formation of a Grignard reagent. libretexts.org The high reactivity of Grignard reagents makes them valuable intermediates for a variety of subsequent reactions, including:

Reaction with Aldehydes and Ketones: To form secondary and tertiary alcohols, respectively.

Reaction with Esters: To yield tertiary alcohols.

Reaction with Nitriles: To produce ketones after hydrolysis.

Lithiation: As mentioned previously, lithium-halogen exchange with organolithium reagents is a facile process. semanticscholar.org The resulting aryllithium species are highly reactive nucleophiles and can participate in a wide array of chemical transformations. The regioselectivity of the lithiation can often be controlled by the choice of organolithium reagent and the reaction conditions.

The following table summarizes the expected products from the reaction of organometallic derivatives of this compound with various electrophiles.

| Organometallic Intermediate | Electrophile | Product Functional Group |

| Grignard Reagent (R-MgBr) | CO₂ | Carboxylic Acid |

| Grignard Reagent (R-MgBr) | Formaldehyde (HCHO) | Primary Alcohol |

| Aryllithium (R-Li) | N,N-Dimethylformamide (DMF) | Aldehyde |

| Aryllithium (R-Li) | Alkyl Halide (R'-X) | Alkylated Biphenyl |

Table 2: Reactivity of Organometallic Derivatives.

Molecular Structure, Conformation, and Spectroscopic Analysis of 2,2 ,6,6 Tetrabromobiphenyl

Crystallographic Characterization and Solid-State Structure

Single-crystal X-ray diffraction studies have provided a definitive look into the solid-state structure of 2,2',6,6'-tetrabromobiphenyl, highlighting its unique conformational properties driven by its tetra-ortho substitution pattern.

Dihedral Angle Analysis of Benzene (B151609) Rings

In the solid state, the two benzene rings of this compound are not coplanar. The dihedral angle between the planes of the two aromatic rings has been determined to be 85.2(2)°. researchgate.net This near-perpendicular arrangement is a direct consequence of the steric repulsion between the bulky bromine atoms at the ortho positions (2, 2', 6, and 6'). For the molecule to adopt a planar conformation, these substituents would need to occupy the same space, which is energetically unfavorable.

Examination of Twofold Rotation Symmetry

The molecule possesses a twofold (C2) rotational symmetry axis. researchgate.net This axis is perpendicular to the central carbon-carbon bond that links the two phenyl rings. researchgate.net This means that the molecule can be rotated by 180° around this axis and remain indistinguishable from its original orientation. This symmetry simplifies the molecule's crystallographic and spectroscopic properties, as it renders certain atoms and groups chemically equivalent.

Isostructural Relationships with Halogenated Biphenyl (B1667301) Analogs

This compound is isostructural with its chlorinated counterpart, 2,2',6,6'-tetrachlorobiphenyl. researchgate.net This indicates that both compounds crystallize in the same space group and have similar unit cell dimensions and molecular packing arrangements. The primary difference lies in the size of the halogen atoms, which influences bond lengths and the precise dihedral angle. The chloro-analogue exhibits a slightly smaller, though still large, dihedral angle.

| Compound | Dihedral Angle Between Benzene Rings |

|---|---|

| This compound | 85.2° researchgate.net |

| 2,2',6,6'-Tetrachlorobiphenyl | 81.7° researchgate.net |

Influence of Substituent Steric Interactions on Conformation

The conformation of biphenyl molecules is largely dictated by the nature and position of their substituents. In an unsubstituted biphenyl, the rings can rotate relatively freely around the central C-C bond. However, the introduction of large substituents at the ortho positions (2, 2', 6, 6') creates significant steric hindrance. nih.gov The replacement of small hydrogen atoms with much larger bromine atoms forces the benzene rings into a nonplanar configuration with a large dihedral angle to minimize these repulsive steric interactions. nih.gov This effect is clearly demonstrated in this compound, where the four ortho-bromine atoms are responsible for the nearly perpendicular arrangement of the phenyl rings. researchgate.net

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods are essential for confirming the structure of molecules in solution and for studying their dynamic properties. Nuclear Magnetic Resonance (NMR) is a particularly powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

¹H NMR Spectroscopy : The proton NMR spectrum would be expected to be relatively simple due to the molecule's C2 symmetry. The two phenyl rings are chemically equivalent, and within each ring, the proton at the 4-position is unique, while the protons at the 3- and 5-positions are equivalent to each other. This would result in a characteristic set of signals in the aromatic region of the spectrum, confirming the substitution pattern.

¹³C NMR Spectroscopy : Similarly, the carbon NMR spectrum would reflect the molecule's symmetry. Instead of twelve signals for the twelve carbon atoms, a much smaller number would be observed. The two carbons forming the central biphenyl bond (C1 and C1') would be equivalent. The bromine-substituted carbons (C2, C2', C6, C6') would form another equivalent set. The proton-bearing carbons would also appear as sets of equivalent signals. This reduction in the number of signals is a hallmark of molecular symmetry and a key feature in structural elucidation. nih.gov

Dynamic NMR (DNMR) : For sterically hindered biphenyls, dynamic NMR techniques can be applied to study the rotational barrier around the central C-C single bond. semanticscholar.orgnih.gov By recording spectra at various temperatures, it is possible to measure the energy required for the two phenyl rings to rotate past one another. researchgate.net For tetra-ortho-substituted biphenyls like the title compound, this barrier is very high, leading to stable atropisomers (conformational isomers that are stable enough to be isolated). nih.gov

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry is a critical analytical technique for the structural confirmation of this compound. The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. For this compound, with a molecular formula of C12H6Br4, the mass spectrum exhibits a distinctive molecular ion peak cluster that is characteristic of a polybrominated compound. nih.govchemspider.com

The presence of four bromine atoms is unequivocally confirmed by the unique isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a series of peaks for the molecular ion (M+) and its fragments that contain bromine, with a predictable intensity distribution. The molecular ion peak for a molecule with four bromine atoms will appear as a cluster of five peaks (M, M+2, M+4, M+6, M+8) with a relative intensity ratio of approximately 1:4:6:4:1, providing a clear signature for the presence of four bromine atoms.

In addition to the molecular ion, mass spectrometry reveals fragmentation patterns that further support the structure of this compound. Common fragmentation pathways for halogenated biphenyls include the sequential loss of bromine atoms (Br) or bromine molecules (Br₂). The cleavage of the C-Br bonds and the C-C bond connecting the two phenyl rings can also occur, leading to various fragment ions. The analysis of the m/z values of these fragments helps to piece together the molecular structure, confirming the biphenyl core and the presence of the bromine substituents.

Table 1: Isotopic Distribution for the Molecular Ion of this compound

| Ion | Nominal Mass-to-Charge Ratio (m/z) | Combination of Bromine Isotopes | Relative Intensity |

|---|---|---|---|

| [C₁₂H₆⁷⁹Br₄]⁺ | 466 | 4 x ⁷⁹Br | Lowest |

| [C₁₂H₆⁷⁹Br₃⁸¹Br₁]⁺ | 468 | 3 x ⁷⁹Br, 1 x ⁸¹Br | Higher |

| [C₁₂H₆⁷⁹Br₂⁸¹Br₂]⁺ | 470 | 2 x ⁷⁹Br, 2 x ⁸¹Br | Highest |

| [C₁₂H₆⁷⁹Br₁⁸¹Br₃]⁺ | 472 | 1 x ⁷⁹Br, 3 x ⁸¹Br | Higher |

Ultraviolet (UV) Light Visualization in Analysis

Ultraviolet (UV) light is a commonly employed, non-destructive method for visualizing this compound in analytical procedures such as Thin-Layer Chromatography (TLC). umich.eduyoutube.com This technique is particularly effective for compounds that possess a UV-absorbing chromophore. umich.edu Due to its structure, which consists of two conjugated phenyl rings, this compound is a UV-active compound. libretexts.org

The visualization process typically involves a TLC plate that has been coated with a stationary phase (like silica (B1680970) gel) containing a fluorescent indicator. This indicator glows, often appearing bright green, when exposed to short-wave UV light (commonly 254 nm). umich.edulibretexts.org When the developed TLC plate is placed under a UV lamp, any spots containing a UV-absorbing compound will quench this fluorescence. youtube.com

As a result, this compound appears as a dark spot against the bright fluorescent background. libretexts.org This occurs because the compound absorbs the UV radiation at that wavelength, preventing the light from reaching the fluorescent indicator on the plate. youtube.comlibretexts.org This simple and rapid method allows for the identification of the compound's position on the chromatogram, which is essential for calculating its retention factor (Rf) value and assessing the purity of a sample or monitoring the progress of a chemical reaction. Because the technique is non-destructive, the compound remains chemically unchanged and can be recovered from the plate for further analysis if needed. youtube.com

Table 2: Principles of UV Visualization for this compound on TLC

| Component/Step | Function/Principle | Appearance |

|---|---|---|

| TLC Plate | Stationary phase mixed with a fluorescent indicator. | Plate background glows under UV light. |

| This compound | Aromatic structure absorbs UV light (e.g., at 254 nm). | Invisible to the naked eye. |

| UV Lamp (254 nm) | Provides UV radiation to excite the fluorescent indicator. | --- |

Biogeochemical Cycling and Biotic Transformation of 2,2 ,6,6 Tetrabromobiphenyl

Biotic Degradation Mechanisms

The biotic degradation of PBBs is a critical process influencing their fate and persistence in the environment. These mechanisms primarily involve microbial and enzymatic actions that can alter the structure of the compound, potentially leading to less toxic derivatives or complete mineralization.

Specific microbial degradation studies exclusively targeting 2,2',6,6'-Tetrabromobiphenyl are not well-documented. However, research on commercial PBB mixtures and other congeners provides insight into potential pathways. Studies have shown that anaerobic microorganisms present in sediments can reductively debrominate PBBs. nih.govresearchgate.net This process involves the removal of bromine atoms, which is often the initial and rate-limiting step in their breakdown. Research on the Firemaster BP6 mixture, which contains various PBB congeners, demonstrated that microorganisms from contaminated sediments are capable of this transformation. nih.gov The susceptibility of a PBB congener to microbial debromination is highly dependent on the position of the bromine atoms, with meta- and para-substituted bromines generally being more easily removed than the sterically hindered ortho-substituted bromines found in this compound. researchgate.net

The enzymatic biotransformation of PBBs in organisms is primarily carried out by the microsomal monooxygenase system, with cytochrome P450 (P450) enzymes playing a central role. nih.goval-edu.com This system is crucial for metabolizing a wide range of xenobiotic compounds.

Debromination, the removal of bromine atoms, is a key step in the breakdown of PBBs. In biological systems, this can occur through reductive debromination, often mediated by anaerobic microorganisms. researchgate.net This process involves the replacement of a bromine atom with a hydrogen atom. The position of the bromine atoms on the biphenyl (B1667301) rings is a critical factor; meta- and para-bromines are generally more susceptible to microbial reductive debromination than ortho-bromines. researchgate.net The four bromine atoms in this compound are all in the ortho position, which are sterically hindered. This structural characteristic likely makes this congener particularly resistant to the debromination mechanisms commonly observed for other PBBs.

The primary enzymes identified in the metabolism of PBBs are from the cytochrome P450 superfamily. nih.gov These enzymes catalyze the initial oxidative hydroxylation of the aromatic rings. nih.gov Information regarding the role of other specific enzymes, such as bromoperoxidases, in the biotransformation of this compound is not available in the existing scientific literature. Bromoperoxidases are typically involved in the biosynthesis of organobromine compounds rather than their degradation.

Enzymatic Biotransformation Processes

Bioaccumulation and Bioconcentration Research

PBBs as a chemical class are recognized for their lipophilic (fat-seeking) nature and persistence, which leads to their accumulation in the fatty tissues of organisms, a process known as bioaccumulation. nih.gov This can result in bioconcentration, where the concentration of the chemical in an organism exceeds that in the surrounding environment. However, specific, quantitative research data on the bioaccumulation and bioconcentration of this compound, such as experimentally determined bioconcentration factors (BCF) or bioaccumulation factors (BAF), were not found in the reviewed sources. The potential for this congener to bioaccumulate is expected to be high due to its chemical properties, but dedicated studies are needed to quantify this tendency.

Assessment of Bioaccumulation Potential in Organisms

The potential for a chemical to bioaccumulate is a critical factor in its environmental risk assessment. Bioaccumulation refers to the uptake of a substance from all environmental sources (water, food, sediment) resulting in a concentration in an organism that is greater than in the surrounding environment. For lipophilic compounds like this compound, accumulation in the fatty tissues of organisms is a primary concern.

While specific experimental bioconcentration factor (BCF) or bioaccumulation factor (BAF) data for this compound are not extensively available, its bioaccumulation potential can be inferred from its physicochemical properties and the behavior of structurally similar compounds. The high degree of bromination and the resulting high octanol-water partition coefficient (log Kow) suggest a strong tendency to partition into lipids and accumulate in organisms.

Research on analogous compounds, such as polychlorinated biphenyls (PCBs), provides significant insight. Studies have shown that PCB congeners with extensive ortho-substitution and no adjacent, unsubstituted meta- and para-positions are highly resistant to metabolic degradation and thus possess a high potential for bioaccumulation and biomagnification. nih.gov Given that this compound fits this structural description, it is expected to be highly bioaccumulative. Its four ortho-bromine atoms create significant steric hindrance, which shields the biphenyl rings from enzymatic attack, leading to very slow elimination rates and a high potential for accumulation in tissues. nih.gov

Table 1: Factors Influencing the Bioaccumulation Potential of this compound

| Factor | Description | Implication for this compound |

| Lipophilicity | High affinity for lipids, indicated by a high log Kow value. | Promotes partitioning into and storage in fatty tissues of organisms. |

| Persistence | Resistance to degradation by biological or chemical processes. | The compound remains in the organism for extended periods, allowing concentrations to build up. |

| Molecular Structure | Presence of four large bromine atoms in ortho positions. | Steric hindrance protects the molecule from metabolic enzymes, drastically reducing the rate of biotransformation and elimination. nih.gov |

| Metabolic Resistance | Inability of organisms to chemically modify and excrete the compound. | Leads to very long biological half-lives and high accumulation levels. nih.gov |

Trophic Transfer and Food Web Dynamics in Aquatic and Terrestrial Ecosystems

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. When the concentration of a contaminant increases at successively higher levels of a food web, the process is known as biomagnification. This phenomenon is a significant concern for persistent, bioaccumulative, and toxic (PBT) substances.

Direct studies quantifying the trophic magnification factor (TMF) of this compound in specific aquatic or terrestrial food webs are scarce in the scientific literature. However, its high bioaccumulation potential and extreme persistence strongly suggest a high likelihood of biomagnification. nih.govusgs.gov Chemicals that are not easily metabolized and are stored in fatty tissues tend to become more concentrated as they move up the food chain. usgs.gov

In aquatic ecosystems, this compound released into the water would likely adsorb to sediment and particulate matter. Benthic organisms could accumulate the compound from the sediment, introducing it into the food web. From there, it would be transferred to small fish, then to larger predatory fish, and finally to fish-eating birds and mammals, with its concentration likely increasing at each step. Similarly, in terrestrial ecosystems, the compound could accumulate in soil, be taken up by soil invertebrates, and then move up through the food chain to insectivores, small mammals, and top predators. The structural characteristics of this compound, particularly its resistance to metabolic breakdown, are key predictors for its potential to biomagnify. nih.gov

Formation of Environmentally Relevant Metabolites and Natural Product Analogues

The biotransformation of persistent organic pollutants is a critical process that can either lead to detoxification and excretion or, in some cases, the formation of more toxic metabolites. The metabolic fate of PBBs is highly dependent on their specific congener structure, especially the number and position of bromine atoms.

Detection and Characterization of Hydroxylated Polybrominated Biphenyls

Hydroxylation, typically mediated by cytochrome P450 (CYP) enzymes, is a primary metabolic pathway for many aromatic compounds, including some PBB and PCB congeners. magtech.com.cn This process introduces a hydroxyl (-OH) group onto the aromatic ring, generally making the compound more water-soluble and easier to excrete.

However, for this compound, this metabolic pathway is believed to be significantly inhibited. The four large bromine atoms in the ortho positions create substantial steric hindrance, which effectively blocks the access of CYP enzymes to the biphenyl core. nih.gov Studies on similarly structured ortho-substituted PCBs have demonstrated a marked resistance to hydroxylation. nih.govnih.gov Therefore, it is highly unlikely that this compound is metabolized to hydroxylated derivatives to any significant extent in organisms. While hydroxylated PBBs have been identified as metabolites of other, less sterically hindered PBB congeners, the literature lacks evidence for the formation of hydroxylated metabolites from this compound. Its structure makes it exceptionally persistent and recalcitrant to biotic transformation.

Identification of Methoxylated Polybrominated Biphenyls (PBDMBs) and Natural Product Structural Relatives

Methoxylation is another potential biotransformation pathway where a methoxy (B1213986) (-OCH3) group is added to a molecule, often through the methylation of a hydroxylated intermediate. Methoxylated metabolites of other pollutants, such as MeO-PCBs and MeO-PBDEs, have been detected in various environmental and biological samples. nih.govnih.gov

There is currently no scientific evidence to suggest that this compound is transformed into methoxylated metabolites in organisms. Given that hydroxylation is a prerequisite for this pathway and is itself highly improbable due to steric hindrance, the formation of methoxylated derivatives is not an expected metabolic route for this specific congener.

Interestingly, the broader marine environment is a source of a vast array of naturally produced organobromine compounds, some of which are structurally related to anthropogenic brominated flame retardants. nih.govresearchgate.netrsc.org Marine organisms like sponges, algae, and bacteria synthesize thousands of unique organobromines, including brominated biphenyls, diphenyl ethers, phenols, and pyrroles. researchgate.netnih.govprinceton.edu Some of these natural products include methoxylated polybrominated diphenyl ethers (MeO-PBDEs), which have been identified in marine biota. nih.gov While these compounds are structural relatives, they are not metabolites of this compound. Their existence highlights the complex natural biogeochemical cycling of bromine but does not represent a transformation pathway for this highly persistent anthropogenic compound.

Analytical Methodologies for Environmental Monitoring and Research of 2,2 ,6,6 Tetrabromobiphenyl

Extraction and Sample Preparation Techniques for Environmental Matrices

The initial and one of the most critical steps in the analysis of 2,2',6,6'-tetrabromobiphenyl from environmental samples is the extraction of the analyte from the matrix, followed by cleanup to remove interfering substances. The choice of technique depends on the nature of the sample matrix, such as water, soil, sediment, or biological tissues.

Solid-Phase Extraction (SPE) is a widely used technique for aqueous samples. It involves passing the water sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. For PBBs, C18 (octadecyl-bonded silica) is a common sorbent, providing good recovery for these nonpolar compounds. The efficiency of SPE is influenced by the type of sorbent, the elution solvent, and the sample volume.

For solid matrices like soil and sediment, Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), offers a more efficient alternative to traditional methods like Soxhlet extraction. PLE uses elevated temperatures and pressures to increase the extraction efficiency of organic solvents. This technique allows for a significant reduction in solvent consumption and extraction time. A mixture of organic solvents, such as hexane (B92381) and dichloromethane, is often used to extract PBBs from solid samples. The resulting extract usually requires a cleanup step to remove lipids and other co-extracted matrix components. This is often achieved using solid-phase extraction cartridges packed with materials like Florisil or silica (B1680970) gel.

A comparison of common extraction and cleanup techniques for PBBs is presented in the table below.

| Technique | Matrix | Principle | Advantages | Common Sorbents/Solvents |

| Solid-Phase Extraction (SPE) | Water | Analyte partitions from a liquid sample onto a solid sorbent. | Reduced solvent usage, high concentration factor, potential for automation. | C18, Florisil |

| Pressurized Liquid Extraction (PLE) | Soil, Sediment, Biota | Extraction with solvents at elevated temperature and pressure. | Faster than traditional methods, lower solvent consumption, high extraction efficiency. | Dichloromethane/Hexane, Toluene |

| Soxhlet Extraction | Soil, Sediment, Biota | Continuous extraction with a cycling solvent. | Well-established and effective. | Hexane, Toluene |

Chromatographic Separation Techniques for Congener Isolation and Identification

Due to the complexity of environmental samples, which may contain numerous PBB congeners and other persistent organic pollutants, high-resolution chromatographic separation is essential before detection.

Gas Chromatography (GC) Applications for Complex Mixtures

Gas chromatography is the most common technique for the separation of PBBs. The choice of the capillary column's stationary phase is critical for achieving the desired separation of different congeners. Non-polar or semi-polar stationary phases are typically used for PBB analysis.

The retention time of a specific congener is influenced by its vapor pressure and its interaction with the stationary phase. Generally, for PBBs on non-polar columns, the elution order is primarily determined by the degree of bromination and the substitution pattern. Ortho-substituted congeners, like this compound, tend to have shorter retention times compared to other isomers with the same number of bromine atoms due to their non-planar structure which reduces interaction with the stationary phase.

Below is a table showing typical GC columns and conditions used for the analysis of PBBs.

| Column Stationary Phase | Polarity | Typical Dimensions | Common Applications |

| 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5) | Non-polar | 30-60 m length, 0.25 mm ID, 0.25 µm film thickness | General purpose, good separation of a wide range of PBB congeners. |

| 50% Phenyl-methylpolysiloxane (e.g., DB-17) | Mid-polar | 30-60 m length, 0.25 mm ID, 0.25 µm film thickness | Offers different selectivity, useful for confirmation analysis. |

| 14% Cyanopropylphenyl-methylpolysiloxane (e.g., DB-1701) | Mid-polar | 30-60 m length, 0.25 mm ID, 0.25 µm film thickness | Enhanced separation of specific congeners. |

Liquid Chromatography (LC) Applications

While GC is the predominant technique, liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry, is emerging as a powerful tool for the analysis of brominated flame retardants. UPLC offers the advantage of operating at lower temperatures, which is beneficial for thermally labile compounds, although PBBs are generally thermally stable. Reversed-phase chromatography with C18 columns is the most common LC separation mode for these compounds. The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.

Mass Spectrometric Detection and Quantification

Mass spectrometry is the preferred detection method for this compound due to its high sensitivity and selectivity.

High-Resolution Mass Spectrometry for Precise Identification

High-resolution mass spectrometry (HRMS), often utilizing instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements. This capability is crucial for the unambiguous identification of this compound in complex environmental samples. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places), the elemental composition of an ion can be determined. This helps to differentiate the target analyte from co-eluting matrix interferences that may have the same nominal mass but a different exact mass. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) provides an additional layer of confirmation in the mass spectrum.

The table below shows the theoretical exact mass and isotopic pattern for the molecular ion of this compound.

| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Major Isotope Peaks and Relative Abundance |

| [M]+• | C12H6Br4 | 465.7203 | m/z 465.72 (75%), 467.72 (100%), 469.72 (50%) |

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides a high degree of certainty in the identification and quantification of this compound. In this technique, the molecular ion of the target compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process is highly specific and significantly reduces background noise.

For quantitative analysis, Multiple Reaction Monitoring (MRM) is a commonly used MS/MS scan mode. In MRM, specific precursor-to-product ion transitions are monitored. The selection of unique and intense transitions is key to achieving high sensitivity and selectivity. The fragmentation of tetrabromobiphenyls typically involves the sequential loss of bromine atoms.

The following table provides hypothetical MRM transitions for the analysis of this compound. The precursor ion is the molecular ion, and the product ions result from the loss of bromine atoms.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation | Use |

| 467.7 | 387.8 | [M-Br]+• | Quantifier |

| 467.7 | 307.9 | [M-2Br]+• | Qualifier |

| 465.7 | 385.8 | [M-Br]+• | Quantifier |

| 465.7 | 305.9 | [M-2Br]+• | Qualifier |

Advanced Spectroscopic and Surface Characterization Techniques

Scanning Tunneling Microscopy (STM) in Surface Science Investigations

Scanning Tunneling Microscopy (STM) is an indispensable tool in surface science, offering the ability to image solid surfaces with atomic resolution. ucdavis.eduresearchgate.net This technique allows for the real-space visualization of molecular adsorbates, their self-assembly, and surface-mediated chemical reactions, providing detailed insights into the structural and electronic properties of molecules on various substrates. rsc.orgrsc.org In the context of this compound, STM has been instrumental in elucidating its behavior on metallic surfaces, revealing processes such as dehalogenation and the formation of novel nanostructures. researchgate.nettongji.edu.cn

Investigations into the on-surface behavior of this compound and related polybrominated biphenyls have demonstrated a strong dependence on the catalytic activity of the substrate and the applied thermal energy. researchgate.net STM studies provide direct evidence of sequential bond-breaking and bond-forming processes, allowing researchers to capture intermediate states that are often challenging to observe through traditional chemical analysis. tongji.edu.cn

On a copper surface, Cu(111), the deposition of a tetrabromobiphenyl precursor at room temperature leads to spontaneous debromination. mdpi.com STM imaging reveals that the bromine atoms detach from the biphenyl (B1667301) backbone and adsorb onto the copper surface. The resulting biphenyl radicals then react with copper adatoms to form distinct organometallic dimers. mdpi.com High-resolution STM images, complemented by non-contact atomic force microscopy (nc-AFM), have clearly discerned the structure of these organometallic intermediates, identifying the C-Cu-C bonds that are formed. mdpi.com The bright spots observed in STM images correspond to the copper atoms within the organometallic structure and the dissociated bromine atoms surrounding it. mdpi.com

The behavior of tetrabromobiphenyl on a gold surface, Au(111), is highly dependent on temperature. researchgate.net Upon annealing, a series of surface-assisted reactions occur. At a temperature of 170 °C, the molecules debrominate and form one-covalent-bond chains. Increasing the temperature to 175 °C results in the appearance of one-covalent-bond hexagons and two-covalent-bond dimers. Further annealing to 275 °C leads to the formation of a porous, two-dimensional hexagonal nanoarchitecture, indicating that the number of intermolecular covalent bonds increases with temperature. researchgate.net Core level spectroscopy confirms that the molecules are fully dehalogenated after annealing at 260 °C. researchgate.net

On a silver surface, Ag(111), this compound (TBBP) exhibits a distinct reaction pathway, leading to the selective formation of biphenylene (B1199973) dimers. researchgate.net This demonstrates how the choice of substrate can direct the outcome of on-surface synthesis reactions for the same molecular precursor.

The following table summarizes the key findings from STM investigations of this compound and its analogues on different metallic surfaces.

| Precursor Molecule | Substrate | Annealing Temperature | Observed Structures/Phenomena |

| This compound analogue | Cu(111) | Room Temperature | Spontaneous debromination, formation of organometallic intermediate dimers with C-Cu-C bonds. mdpi.com |

| Tetrabromobiphenyl | Au(111) | 170 °C | Formation of one-covalent-bond chains. researchgate.net |

| Tetrabromobiphenyl | Au(111) | 175 °C | Appearance of one-covalent-bond hexagons and two-covalent-bond dimers. researchgate.net |

| Tetrabromobiphenyl | Au(111) | 275 °C | Formation of a porous 2D hexagonal two-covalent-bond nanoarchitecture. researchgate.net |

| 2,2',6,6'-Tetrabromo-1,1'-biphenyl (TBBP) | Ag(111) | Not specified | Selective formation of biphenylene dimers. researchgate.net |

Isomer Specific Research and Comparative Studies Involving 2,2 ,6,6 Tetrabromobiphenyl

Conformation-Activity Relationships in Polybrominated Biphenyls

The biological activity of polybrominated biphenyls is intrinsically linked to their three-dimensional structure, particularly the rotational angle between the two phenyl rings. The substitution pattern of bromine atoms on the biphenyl (B1667301) scaffold dictates the conformational flexibility and, consequently, the toxicological profile of the congener.

PBBs can be broadly categorized into two groups based on their conformational preferences: coplanar (or dioxin-like) and non-coplanar congeners. Coplanar PBBs, which lack bulky substituents in the ortho positions (2, 2', 6, and 6'), can adopt a planar or near-planar conformation. This structural arrangement allows them to bind to the aryl hydrocarbon (Ah) receptor, initiating a cascade of events that leads to a spectrum of toxic responses, similar to those caused by 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

In stark contrast, 2,2',6,6'-tetrabromobiphenyl is a prototypical non-coplanar congener. The presence of bromine atoms at all four ortho positions creates significant steric hindrance, forcing the phenyl rings to adopt a perpendicular or highly twisted orientation. This non-planar conformation sterically prevents the molecule from binding effectively to the Ah receptor. As a result, this compound does not exhibit the characteristic "dioxin-like" toxicity associated with its coplanar counterparts. Instead, its toxicological effects, if any, are mediated through different, non-Ah receptor-dependent mechanisms. Research into these alternative pathways has pointed towards neurotoxic effects and the induction of different sets of metabolic enzymes.

The table below summarizes the key differences in conformation and the resulting activity for PBBs.

| Feature | Coplanar PBBs (e.g., 3,3',4,4'-Tetrabromobiphenyl) | Non-Coplanar PBBs (e.g., this compound) |

| Ortho Substitution | None or one bromine atom | Two or more bromine atoms |

| Conformation | Planar or near-planar | Twisted or perpendicular |

| Ah Receptor Binding | High affinity | Low to negligible affinity |

| Primary Mechanism of Toxicity | Ah receptor-mediated (Dioxin-like) | Non-Ah receptor-mediated |

| Typical Toxic Effects | Wasting syndrome, thymic atrophy, hepatotoxicity | Neurotoxicity, altered enzyme induction profiles |

Comparative Analysis with Other Halogenated Biphenyl Congeners (e.g., PCBs, other PBBs)

The structure-activity relationships observed for PBBs are largely analogous to those of polychlorinated biphenyls (PCBs), another class of persistent halogenated organic pollutants. Both PBBs and PCBs encompass a wide range of congeners with varying degrees of halogenation and substitution patterns, leading to a spectrum of toxicological potencies and mechanisms.

The primary point of comparison lies in the planarity of the congeners. Like coplanar PBBs, coplanar PCBs are potent activators of the Ah receptor and are thus considered "dioxin-like" compounds. Conversely, non-coplanar PCBs, particularly those with multiple ortho-chlorine substituents, exhibit weak or no affinity for the Ah receptor and are categorized as "non-dioxin-like."

This compound, as a tetra-ortho-substituted PBB, shares toxicological characteristics with its chlorinated analogues, such as 2,2',6,6'-tetrachlorobiphenyl. These non-coplanar congeners are often investigated for their neurotoxic potential, a health effect that is not typically associated with the primary mechanism of dioxin-like compounds. Studies on non-dioxin-like PCBs have shown that they can interfere with intracellular signaling pathways, disrupt calcium homeostasis, and alter neurotransmitter levels, all of which are plausible mechanisms for neurotoxicity. nih.gov

Furthermore, the induction of hepatic microsomal enzymes by PBBs and PCBs varies depending on the congener's structure. Coplanar congeners are potent inducers of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. In contrast, non-coplanar congeners, including this compound, are generally weak inducers of these specific enzymes. Instead, they may induce other P450 isozymes, such as those in the CYP2B and CYP3A families, which is a characteristic they share with phenobarbital-type inducers.

The following table provides a comparative overview of the characteristics of different halogenated biphenyl congeners.

| Congener Type | Example(s) | Conformation | Ah Receptor Binding | Primary Toxicological Concern |

| Coplanar PBB | 3,3',4,4'-Tetrabromobiphenyl | Planar | Strong | Dioxin-like toxicity |

| Non-Coplanar PBB | This compound | Non-planar | Weak/None | Neurotoxicity, other non-dioxin-like effects |

| Coplanar PCB | 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Planar | Strong | Dioxin-like toxicity |

| Mono-ortho PCB | 2,3',4,4',5-Pentachlorobiphenyl (PCB 118) | Partially restricted rotation | Moderate | Weak dioxin-like and other effects |

| Di-ortho PCB | 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | Non-planar | Weak/None | Neurotoxicity, other non-dioxin-like effects |

Research on Atropisomeric Properties and Chiral Recognition in Biphenyl Systems

The restricted rotation around the central carbon-carbon single bond in ortho-substituted biphenyls, such as this compound, gives rise to a form of stereoisomerism known as atropisomerism. wikipedia.org Due to the significant steric hindrance imposed by the four large bromine atoms in the ortho positions, the rotational energy barrier is high enough to allow for the existence of stable, non-interconverting enantiomers (mirror images) at ambient temperatures. rsc.org This phenomenon imparts chirality to the molecule, which possesses a chiral axis rather than a chiral center.

The stability of these atropisomers is a critical factor in their environmental fate and biological activity. If the rotational barrier is sufficiently high, the individual enantiomers can be considered as distinct chemical entities. While specific experimental values for the rotational energy barrier of this compound are not widely reported in the literature, theoretical calculations and experimental data for similarly substituted biphenyls suggest a substantial barrier to rotation. biomedres.us

The chirality of atropisomeric PBBs and PCBs has significant implications for their environmental behavior and toxicology. Biological systems are inherently chiral, and as such, the two enantiomers of a chiral compound can exhibit different biological activities. This can manifest in differences in uptake, metabolism, protein binding, and toxicity.

Research has demonstrated the potential for enantioselective analysis of other ortho-substituted PBBs and PCBs using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases. nih.govjiangnan.edu.cn While the successful chiral separation of this compound has not been specifically detailed in the reviewed literature, the principles of chiral recognition in these systems are well-established. Chiral stationary phases create a chiral environment that allows for differential interactions with the two enantiomers, leading to their separation.

Future Research Directions and Knowledge Gaps for 2,2 ,6,6 Tetrabromobiphenyl

Development of Novel Green Synthesis Approaches with Reduced Environmental Impact

The historical synthesis of PBBs involved processes that are now considered environmentally unsustainable. Future research must prioritize the development of "green" synthesis methodologies for halogenated biphenyls, should a need for such compounds arise in niche, controlled applications. A significant knowledge gap exists in the application of green chemistry principles to the synthesis of PBBs.

Key Research Areas:

Biocatalytic and Enzymatic Synthesis: The use of enzymes and microbial systems in chemical synthesis is a cornerstone of green chemistry. Research into the potential of enzymatic catalysis for the selective bromination of biphenyls could lead to cleaner and more efficient production methods. researchgate.netnih.gov The application of lipases, for example, has shown promise in the synthesis of polyesters and polyamides, offering a potential model for the synthesis of other polymers and compounds with reduced environmental impact. acs.orgchemrxiv.orgmdpi.com

Sustainable Catalysts: Investigations into the use of non-toxic and recyclable catalysts, such as certain metal oxides or enzyme-based systems, could significantly reduce the environmental footprint of synthesis. mdpi.com The goal is to move away from harsh reaction conditions and toxic reagents traditionally used in the production of halogenated compounds.

A comparative overview of traditional versus potential green synthesis approaches is presented in Table 1.

| Synthesis Approach | Traditional Methods | Potential Green Methods |

| Catalysts | Often involve toxic metal catalysts | Utilization of biocatalysts like enzymes (e.g., lipases) or non-toxic metal compounds |

| Solvents | Use of hazardous organic solvents | Use of greener solvents or solvent-free (bulk) synthesis |

| Reaction Conditions | High temperatures and pressures, leading to high energy consumption | Milder reaction conditions, reducing energy requirements |

| Byproducts | Generation of significant and often hazardous waste | Higher selectivity leading to fewer byproducts and less waste |

| Sustainability | Low | High |

Further Elucidation of Complex Biogeochemical Cycling and Transformation Pathways

The environmental fate of 2,2',6,6'-tetrabromobiphenyl is a complex interplay of physical, chemical, and biological processes. While the general behavior of PBBs involves strong adsorption to soil and sediment, a detailed understanding of the specific transformation pathways for the 2,2',6,6'-congener is lacking. nih.gov

Future research should focus on:

Degradation Pathways: Detailed studies are needed to understand the microbial and photodegradation pathways of this compound in various environmental compartments like soil, sediment, and water. rsc.orgnih.gov While research has been conducted on other PBB congeners, such as 2,4,5-tribromobiphenyl (B50784) (PBB-29), the specific transformation products and rates for this compound are not well-established. rsc.org

Metabolic Transformation: The metabolism of PBBs in organisms can lead to the formation of hydroxylated and other metabolites, which may have different toxicity profiles. nih.gov Research is needed to identify the specific metabolites of this compound in various organisms and to understand the enzymatic processes involved.

Bioaccumulation and Biomagnification: Further investigation into the bioaccumulation potential of this compound in different trophic levels of the food web is crucial for assessing its ecological risk.

| Transformation Process | Key Research Questions for this compound |

| Photodegradation | What are the primary degradation products under various light conditions? What is the rate of degradation in different environmental media? |

| Microbial Degradation | Which microorganisms are capable of degrading this congener? What are the metabolic pathways and end products? |

| Biotransformation in Organisms | What are the major metabolites formed in different species? What are the toxicokinetics and toxicodynamics of the parent compound and its metabolites? |

Advancement of Analytical Techniques for Trace Level Detection and Characterization

The accurate and sensitive detection of this compound at trace levels in complex environmental and biological matrices is essential for exposure assessment and environmental monitoring. While gas chromatography coupled with mass spectrometry (GC-MS) is a commonly used technique, there is a need for more advanced and efficient methods. nih.govnih.gov

Areas for advancement include:

High-Resolution Mass Spectrometry (HRMS): The application of HRMS, such as Time-of-Flight (TOF) or Orbitrap-based systems, can provide higher mass accuracy and resolution, enabling more confident identification and quantification of this compound and its transformation products, especially at low concentrations. nih.govlongdom.orgresearchgate.net

Advanced Extraction and Sample Preparation: The development and validation of green extraction techniques, such as microwave-assisted extraction or solid-phase microextraction, can improve the efficiency and reduce the environmental impact of sample preparation. nih.govmdpi.comnih.gov

Non-Targeted Screening: The use of HRMS in non-targeted screening approaches can help in the discovery of novel transformation products and related emerging contaminants in environmental samples.

| Analytical Technique | Current Application for PBBs | Future Advancement for this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Standard method for quantification of known PBB congeners. | Development of faster and more selective GC methods. |

| High-Resolution Mass Spectrometry (HRMS) | Increasingly used for confirmation and in research settings. | Routine use for trace-level quantification and identification of unknown metabolites and degradation products. |

| Sample Preparation | Often involves laborious and solvent-intensive methods. | Widespread adoption of automated and green extraction techniques to improve throughput and reduce environmental impact. |

Computational Modeling for Environmental Fate Prediction and Mechanistic Insights

Computational models are valuable tools for predicting the environmental fate of chemicals and for gaining insights into their behavior at a molecular level. For this compound, there is a need to develop and validate models that can accurately predict its environmental distribution and persistence.

Future research in this area should include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing robust QSAR models specifically for PBBs can help in predicting their environmental fate parameters, such as partitioning coefficients, degradation rates, and bioaccumulation factors. ecetoc.orgnih.govmdpi.comnih.gov

Molecular Dynamics Simulations: These simulations can provide a deeper understanding of the interactions between this compound and environmental components like soil organic matter and biological membranes, which can help in refining fate models.

Integrated Fate and Transport Models: The development of multimedia environmental models that incorporate the specific physicochemical properties of this compound is needed to predict its long-range transport and distribution.

Investigation of Emerging Related Compounds and Their Environmental Behavior

As the use of legacy PBBs has been phased out, a new generation of "novel" brominated flame retardants (NBFRs) has been introduced. mdpi.comacs.org Many of these NBFRs have limited data on their environmental occurrence, fate, and toxicity.

Key areas of investigation include:

Identification of Structurally Similar Compounds: Research is needed to identify and characterize other PBB congeners that may be present in the environment but are not routinely monitored. There are 209 possible PBB congeners, and the environmental behavior of many of them, particularly the lesser-brominated ones, is not well understood. wikipedia.orgcdc.gov

Environmental Occurrence and Fate of NBFRs: Comprehensive studies are required to determine the environmental concentrations and behavior of NBFRs that are structurally related to PBBs. This includes understanding their potential for long-range transport, bioaccumulation, and transformation.

Comparative Toxicity: The toxicological profiles of emerging brominated compounds should be compared to that of legacy compounds like this compound to assess their relative risks.

A list of some emerging brominated flame retardants is provided in Table 2.

| Compound Name | Acronym |

| Decabromodiphenyl ethane | DBDPE |

| Hexabromobenzene | HBB |

| Bis(2,4,6-tribromophenoxy) ethane | BTBPE |

| 2,3,4,5,6-Pentabromotoluene | PBT |

| 2,3,4,5,6-Pentabromoethylbenzene | PBEB |

Q & A

Q. Table 1: GC-MS Parameters for this compound (Adapted from )

| Parameter | Value |

|---|---|

| Retention Time | 6.01 min |

| Limit of Detection | 0.006 µg/mL |

| Linearity (R²) | 0.99943 |

| Key Ions (m/z) | 306, 308, 310 |

Basic Question: How is this compound synthesized for use in ligand preparation?

Methodological Answer:

A modular synthetic approach is employed:

Substrate selection : this compound serves as a pivot substrate due to its symmetric bromination pattern, enabling regioselective coupling reactions .

Phosphine ligand synthesis : React with Grignard reagents (e.g., PhMgBr) under inert atmospheres to introduce phosphorus-containing groups. Optimize stoichiometry (1:2 molar ratio) to minimize byproducts.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization to achieve >95% purity .

Advanced Question: How can researchers resolve discrepancies in quantification data for this compound in complex matrices?

Methodological Answer:

Discrepancies often arise from matrix interferences or co-eluting isomers. Mitigation strategies include:

- Isomer differentiation : Utilize high-resolution MS (HRMS) to distinguish between this compound and structural analogs (e.g., 2,2',5,5'-Tetrabromobiphenyl) based on exact mass (m/z 469.79) and isotopic patterns .

- Internal standardization : Spike samples with deuterated analogs (e.g., ¹³C-labeled PBBs) to correct for recovery losses .

- Matrix-matched calibration : Prepare calibration curves in the same matrix (e.g., polymer extracts) to account for suppression/enhancement effects .

Advanced Question: What strategies optimize the synthesis of chiral bidentate ligands using this compound?

Methodological Answer:

Key considerations for ligand design:

- Bromine substitution effects : The 2,2',6,6'-bromination pattern sterically hinders undesired side reactions, enhancing selectivity in asymmetric catalysis .

- Chiral induction : Introduce chiral auxiliaries (e.g., binaphthol derivatives) during coupling steps to enforce axial chirality.

- Characterization : Confirm ligand geometry via X-ray crystallography and assess enantiomeric excess (ee) using chiral HPLC with a cellulose-based stationary phase .

Advanced Question: How do researchers address challenges in distinguishing this compound from co-eluting isomers in GC-MS analysis?

Methodological Answer:

- Retention time indexing : Cross-reference with databases (e.g., NIST WebBook) to confirm isomer-specific retention times .

- Spectral deconvolution : Use software tools (e.g., AMDIS) to isolate target peaks from overlapping signals in complex chromatograms .

- Orthogonal validation : Confirm results with liquid chromatography-tandem MS (LC-MS/MS) or nuclear magnetic resonance (NMR) for unambiguous identification .

Basic Question: What quality control measures ensure the reliability of this compound reference materials?

Methodological Answer:

- Certification : Source CRMs from accredited providers (e.g., AccuStandard) with documented purity (>98%) and stability data .

- Storage : Store in amber vials at -20°C to prevent photodegradation and volatilization .

- Batch verification : Perform in-house validation via GC-MS against NIST-traceable standards to confirm concentration and homogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.